1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
Description
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a nitrogen-containing spirocyclic compound characterized by a bicyclic system where two rings (3-membered and 5-membered) share a single atom. The molecular formula is C₉H₁₄N₂O, with a molecular weight of 168.24 g/mol (free base) . Its structure includes an ethanone group attached to the 2-position of the 2,6-diazaspiro[3.5]nonane core.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2,8-diazaspiro[3.5]nonan-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)3-2-4-10-5-9/h10H,2-7H2,1H3 |
InChI Key |
RTNLFBZFVWRENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 80°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the switch-II pocket of the KRAS G12C protein, acting as a covalent inhibitor . This interaction disrupts the function of the KRAS protein, which plays a key role in cellular proliferation and differentiation. The compound’s effects are mediated through the inhibition of downstream signaling pathways, leading to reduced tumor growth in cancer models .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations: Spiro Ring Sizes and Nitrogen Positions
1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-one (CAS 1474026-88-4)
- Structure : Features a smaller spiro[3.4]octane system (3-membered + 4-membered rings).
- Molecular Formula : C₈H₁₄N₂O (MW: 154.21 g/mol) .
- The smaller framework may limit interactions with bulkier biological targets.
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride (CAS 1474026-47-5)
- Structure : Shares the [3.5] spiro system but positions nitrogens at 2 and 7 (vs. 2 and 6 in the target compound).
- Molecular Formula : C₉H₁₆N₂O·HCl (MW: 168.24 + HCl) .
- The hydrochloride salt enhances solubility but may affect pharmacokinetics .
2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (CAS 1818847-63-0)
Functional Group Modifications
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
- Structure : Replaces one nitrogen with oxygen (7-oxa) and introduces a phenyl group.
- Molecular Formula: C₁₃H₁₅NO₂ (MW: 217.26 g/mol) .
- Key Differences : The phenyl group enhances lipophilicity, favoring blood-brain barrier penetration. Oxygen substitution reduces basicity, altering interaction profiles .
Derivatives with Heteroaromatic Substituents
- Example : 2-(4-Fluorophenyl)-1-[6-methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,6-diazaspiro[3.4]octan-2-yl]ethan-1-one (SA44-1044) .
- Structure : Incorporates fluorophenyl and oxadiazole moieties on a spiro[3.4]octane system.
- Molecular Formula : C₂₃H₂₃FN₄O₂ (MW: 406.46 g/mol) .
- Key Differences : Bulky substituents improve target affinity but may reduce solubility. The oxadiazole ring introduces π-stacking capabilities .
Biological Activity
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 168.24 g/mol. Its spirocyclic structure allows for diverse conformations, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| Structure | Spirocyclic with diaza |
| Potential Activities | Antimicrobial, Anticancer |
Research indicates that 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one interacts with specific enzymes and receptors in biological systems. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering downstream signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of receptors involved in various physiological processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one against various pathogens. For instance:
- Study 1 : In vitro tests demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Study 2 : The compound displayed antifungal activity against Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Case Study 1 : A study reported that 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one induced apoptosis in human cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.
- Mechanistic Insights : The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells.
Comparative Analysis with Related Compounds
To further understand the unique properties of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Similar spirocyclic core; different side chain | Exhibits different biological activity due to variations in side chains |
| 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one | Similar diazaspiro structure | Altered reactivity profiles compared to the 1-{2,6}-isomer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
